molecular formula C16H19N3O B11448769 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 879616-53-2

2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11448769
CAS No.: 879616-53-2
M. Wt: 269.34 g/mol
InChI Key: MUZNDXWRCZFCDJ-UHFFFAOYSA-N
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Description

2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by its fused ring structure, which combines elements of both pyrimidine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the desired product . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused ring structure and the presence of both methyl and pentyl groups contribute to its versatility and potential for diverse applications .

Properties

CAS No.

879616-53-2

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-methyl-3-pentyl-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C16H19N3O/c1-3-4-5-8-12-11(2)17-16-18-13-9-6-7-10-14(13)19(16)15(12)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

MUZNDXWRCZFCDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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